molecular formula C22H25N5OS2 B2738684 N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide CAS No. 1105198-65-9

N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2738684
CAS No.: 1105198-65-9
M. Wt: 439.6
InChI Key: OOYJCDVLGJPEQT-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has garnered interest in various scientific research fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenethyl group, a phenylpiperazine moiety, and a thiadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the phenylpiperazine and phenethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-phenethyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide: Another compound with a phenylpiperazine moiety and potential therapeutic applications.

    5-((2-fluorobenzyl)oxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one: A compound with a similar structure used in scientific research.

Properties

IUPAC Name

N-(2-phenylethyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS2/c28-20(23-12-11-18-7-3-1-4-8-18)17-29-22-25-24-21(30-22)27-15-13-26(14-16-27)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYJCDVLGJPEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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